molecular formula C16H14N2O2 B14990113 N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide

N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide

Cat. No.: B14990113
M. Wt: 266.29 g/mol
InChI Key: WNKMQZNLXPQKGQ-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide: is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 1,2-benzoxazole in the presence of coupling reagents. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzoxazole derivatives have shown promise in antimicrobial, antifungal, and anticancer activities, making them valuable in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, benzoxazole derivatives have been shown to interact with DNA, proteins, and enzymes, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

  • 1-(1,2-Benzoxazol-3-yl)-N-(2H3)methylmethanesulfonamide
  • 2-(1,2-benzoxazol-3-yl)-N-(3-methylphenyl)acetamide

Comparison: N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phenylpropanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other benzoxazole derivatives. For instance, while 1-(1,2-Benzoxazol-3-yl)-N-(2H3)methylmethanesulfonamide may exhibit similar biological activities, the presence of the sulfonamide group can lead to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-phenylpropanamide

InChI

InChI=1S/C16H14N2O2/c19-15(11-10-12-6-2-1-3-7-12)17-16-13-8-4-5-9-14(13)20-18-16/h1-9H,10-11H2,(H,17,18,19)

InChI Key

WNKMQZNLXPQKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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